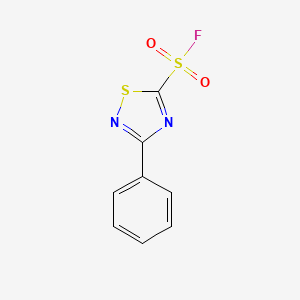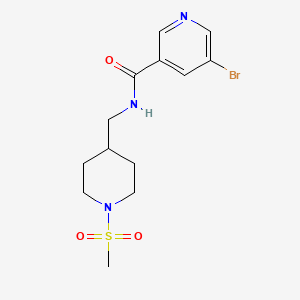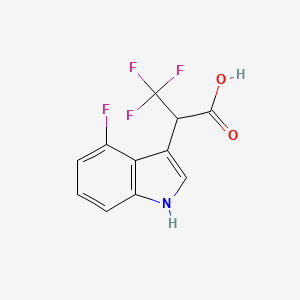
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a chemical compound with the CAS Number: 2091030-79-2 . It has a molecular weight of 244.27 and its IUPAC name is this compound . It is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 244.27 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
One study discusses the synthesis of benzolamide-like derivatives with strong inhibitory effects towards carbonic anhydrase isozymes I, II, and IV. These compounds, through aromatic nucleophilic substitution reactions with fluoride, are potential candidates for positron emission tomography (PET) applications in diagnosing and studying the role of membrane-bound carbonic anhydrase isozymes (Supuran, Ilies, & Scozzafava, 1998).
Fluorescence Effects and Biological Activity
Research on selected 1,3,4-thiadiazole derivatives, including spectroscopic, theoretical, microbiological, and antioxidative analyses, revealed interesting dual fluorescence effects and potential as fluorescence probes or antimycotic pharmaceuticals (Budziak et al., 2019). Another study on similar compounds highlighted dual fluorescence effects induced by molecular aggregation and suggested their application as ideal fluorescence probes in biology and molecular medicine (Budziak et al., 2019).
Tautomeric Behavior Investigation
A study investigated the tautomeric behavior of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide using spectroscopic methods, emphasizing the importance of molecular conformation in pharmaceutical and biological activities (Erturk et al., 2016).
Fluoride Sensing
Research on novel 2,1,3-benzothiadiazole derivatives as selective sensors for fluoride ion demonstrated the potential for developing highly sensitive and selective probes for fluoride detection, crucial for environmental monitoring and diagnostics (Wu et al., 2016).
Electrochemical Synthesis of Sulfonyl Fluorides
A mild and environmentally benign electrochemical approach for the synthesis of sulfonyl fluorides from thiols or disulfides with potassium fluoride was reported, showing a broad substrate scope and potential for developing novel synthetic methods in organic chemistry (Laudadio et al., 2019).
Safety and Hazards
Direcciones Futuras
While specific future directions for research on 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride are not mentioned in the search results, the broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . This suggests that future research could focus on exploring the pharmacological potential of this compound and related compounds.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown inhibitory activity against certain types of bacteria and fungi .
Mode of Action
It’s suggested that similar compounds can induce changes in the cellular structure of pathogens, leading to their inhibition .
Biochemical Pathways
Related compounds have been shown to disrupt normal hyphal growth in fungi, suggesting an impact on cellular growth and proliferation pathways .
Result of Action
Similar compounds have been observed to cause disordered entanglement of hyphae, shrinkage of hyphal surfaces, extravasation of cellular contents, and vacuole swelling and rupture .
Análisis Bioquímico
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some thiadiazole derivatives have been shown to disrupt normal hyphal growth by inducing disordered entanglement of hyphae, shrinkage of hyphal surfaces, extravasation of cellular contents, and vacuole swelling and rupture . It is possible that 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride may have similar effects on cells, but this requires further study.
Molecular Mechanism
Given the known effects of some thiadiazole derivatives, it is possible that this compound may interact with biomolecules in a similar manner, potentially leading to enzyme inhibition or activation and changes in gene expression
Propiedades
IUPAC Name |
3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHRNQUKHXKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2781357.png)

![5-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)-2-piperazin-1-ylnicotinamide](/img/structure/B2781361.png)


![3,4-dichloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2781368.png)

![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2781374.png)
![2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2781375.png)
![N-(4-methoxyphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2781378.png)
![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)

